2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached to the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS-MEK-ERK, PLCγ, and PI3K-Akt is inhibited by this compound .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridines can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Cellular Effects
Some pyrrolopyridine derivatives have been studied for their effects on cell proliferation, apoptosis, migration, and invasion .
Molecular Mechanism
Some pyrrolopyridine derivatives have been found to inhibit fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrole ring, followed by cyclization to form the fused pyridine-pyrrole system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the phenyl or pyridine rings .
Scientific Research Applications
2-Phenyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another fused pyridine-pyrrole compound with similar biological activities.
Pyrrolo[3,4-c]pyridine: Known for its antitumor and antiviral properties.
Phenylpyridine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness: 2-Phenyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its fused ring system and phenyl group confer distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALELMHSRVFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467225 | |
Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-07-8 | |
Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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